molecular formula C7H13N3O2 B2475407 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 1528545-97-2

1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B2475407
CAS No.: 1528545-97-2
M. Wt: 171.2
InChI Key: MBGLYKNVQICAKL-UHFFFAOYSA-N
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Description

1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS 1528545-97-2) is a chemical compound with the molecular formula C₇H₁₃N₃O₂ and an average mass of 171.200 Da . This molecule features a 1,2,4-oxadiazole ring, a versatile heterocyclic scaffold recognized in medicinal chemistry for its broad biological potential and utility as an ester bioisostere . The 1,2,4-oxadiazole heterocycle is known for its thermal stability and metabolic resistance, contributing to favorable pharmacokinetic properties in drug discovery campaigns . Derivatives of this core structure have demonstrated significant promise in scientific research, particularly as antibacterial agents. Some 1,2,4-oxadiazole-based compounds function by inhibiting critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial replication, showing activity against pathogens such as E. coli and Staphylococcus aureus . Beyond antimicrobial applications, the 1,2,4-oxadiazole pharmacophore is also investigated for its potential in other therapeutic areas, including cancer research and antiparasitic applications, such as against Leishmania infantum . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All buyers must be technically qualified personnel working in a research and development setting.

Properties

IUPAC Name

1-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-4(8)7-9-6(10-12-7)5(2)11-3/h4-5H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGLYKNVQICAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)C(C)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce simpler oxadiazole compounds.

Scientific Research Applications

1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The nature and position of substituents on the oxadiazole ring significantly influence chemical reactivity and biological activity. Below is a comparative analysis:

Compound Name Substituents Key Differences Reference
2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride Methoxymethyl at 3-position Enhanced solubility and receptor binding due to the methoxymethyl group.
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride Ethyl at 3-position, methylamine Reduced steric hindrance compared to methoxyethyl; altered pharmacokinetics.
1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride 4-Ethylphenyl at 3-position Increased lipophilicity and potential CNS activity due to aromatic substitution.
1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine Triazole ring instead of oxadiazole Different heterocyclic core alters metabolic stability and hydrogen bonding.

Key Insight : The methoxyethyl group in the target compound provides a balance between lipophilicity and polarity, distinguishing it from simpler alkyl or aryl substitutions .

Functional Group Modifications

Functional groups attached to the oxadiazole ring dictate interactions with biological targets:

Compound Name Functional Groups Impact on Bioactivity Reference
2-(Hydroxymethyl)-1,2,4-oxadiazole Hydroxymethyl at 3-position Higher polarity but reduced bioavailability compared to methoxymethyl derivatives.
1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride Fluorophenyl substitution Enhanced metabolic stability and target affinity due to fluorine's electronegativity.
2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine Dimethoxyphenyl at 3-position Broader pharmacological spectrum but potential off-target effects.

Key Insight : The ethanamine group in the target compound enables hydrogen bonding with biological targets, while the methoxyethyl group enhances membrane permeability .

Structural Analogues in Drug Development

Several analogues with modified cores or extended chains have been explored:

Compound Name Structure Unique Features Reference
N-{3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-2-(2-methoxyphenyl)ethanamine Benzyl-linked oxadiazole Dual methoxy groups improve selectivity for serotonin receptors.
1-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione Fused thienopyrimidine core Complex structure with potential anticancer activity.
2-(5-Ethyl-1,2-oxazol-4-yl)ethan-1-amine Isoxazole ring instead of oxadiazole Altered electronic properties affect receptor binding kinetics.

Biological Activity

1-(3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N3O2C_7H_{13}N_3O_2, with a molecular weight of 157.20 g/mol. The compound features a 1,2,4-oxadiazole ring which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.

Antitumor Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated potent antitumor activity against human umbilical vein endothelial cells (HUVECs), inducing apoptosis through the inhibition of the MetAP2 pathway . This suggests that this compound may also possess similar properties.

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific cellular pathways. For example:

  • Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by targeting critical proteins involved in cell cycle regulation .
  • NLRP3 Inhibition : Some oxadiazole derivatives have been identified as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses and cancer progression .

Case Studies and Research Findings

StudyFindings
Antitumor Activity Study Demonstrated that oxadiazole derivatives induce apoptosis in cancer cells through MetAP2 inhibition .
NLRP3 Inhibition Study Identified novel oxadiazole compounds that prevent NLRP3-dependent pyroptosis and reduce IL-1β release in human macrophages .
Cytotoxicity Assessment Evaluated the cytotoxic effects of oxadiazole derivatives on pancreatic cancer cells, highlighting their potential as alternative agents against drug resistance .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process may include:

  • Formation of the oxadiazole ring through condensation reactions.
  • Subsequent amination to introduce the ethanamine group.

Q & A

Q. Key Variables :

  • Catalysts : Triethylamine or DBU for deprotonation.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Time : 12–24 hours for complete conversion.

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Characterization employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, oxadiazole carbons at 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Data Interpretation : Discrepancies in spectral data may indicate regioisomeric byproducts, necessitating re-optimization of synthetic steps .

What role does the methoxyethyl substituent play in modulating biological activity compared to alkyl or aryl analogs?

Advanced Research Question
The methoxyethyl group enhances solubility and metabolic stability compared to hydrophobic analogs (e.g., ethyl or phenyl derivatives). For instance:

Substituent LogP Aqueous Solubility (mg/mL) Bioactivity (IC₅₀, μM)
Methoxyethyl1.28.50.45
Ethyl2.13.21.8
Phenyl3.50.7>10

Data adapted from oxadiazole derivatives in and .
The methoxy group’s electron-donating properties may improve target binding affinity in enzyme inhibition assays .

How can computational methods predict interactions between this compound and biological targets?

Advanced Research Question
Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinases). The oxadiazole ring’s nitrogen atoms form hydrogen bonds with catalytic lysine residues, while the methoxyethyl group occupies hydrophobic pockets .
MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: −35 kcal/mol) .

Validation : Cross-validate predictions with SPR (surface plasmon resonance) binding assays to confirm KD values .

How should researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often arise from:

  • Assay Conditions : Variability in pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using CLSI guidelines.
  • Structural Analog Interference : Impurities from incomplete purification (e.g., regioisomers) may skew results. Use orthogonal analytical methods (HPLC + HRMS) .
  • Target Selectivity : Screen against related enzymes (e.g., COX-2 vs. COX-1) to rule off-target effects .

What challenges arise in designing enantioselective syntheses for chiral derivatives of this compound?

Advanced Research Question
Chiral centers at the ethanamine moiety require asymmetric synthesis:

  • Catalysts : Chiral Ru or Pd catalysts for hydrogenation (e.g., Noyori-type) achieve >90% enantiomeric excess (ee) .
  • Purification : Chiral HPLC (Chiralpak AD-H column) separates enantiomers.
  • Stability : Assess racemization risks under physiological conditions (pH 7.4, 37°C) via circular dichroism (CD) spectroscopy .

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